molecular formula C26H31N3O4 B269688 2-[1-[4-[2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]ethyl]piperazin-1-yl]ethylidene]indene-1,3-dione

2-[1-[4-[2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]ethyl]piperazin-1-yl]ethylidene]indene-1,3-dione

Cat. No. B269688
M. Wt: 449.5 g/mol
InChI Key: IRBLVIKOYLQEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[4-[2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]ethyl]piperazin-1-yl]ethylidene]indene-1,3-dione is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. This compound is commonly referred to as DPI or 2,2'-dipyridylamine.

Mechanism of Action

The mechanism of action of DPI involves the inhibition of various enzymes and proteins involved in cellular processes. DPI has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication. It also inhibits the activity of NF-κB, a protein involved in inflammatory responses.
Biochemical and physiological effects:
DPI has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines. DPI also inhibits the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

One advantage of using DPI in lab experiments is its ability to inhibit the activity of enzymes and proteins involved in cellular processes. This makes it a useful tool for studying the mechanisms of various biological processes. However, one limitation of using DPI is its potential toxicity. It is important to use DPI at appropriate concentrations to avoid any adverse effects.

Future Directions

There are several future directions for research on DPI. One area of interest is its potential use in cancer therapy. DPI has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Further research is needed to determine its efficacy in treating various types of cancer.
Another area of interest is the development of DPI analogs with improved properties. Researchers are exploring the use of DPI derivatives with enhanced bioavailability and reduced toxicity.
Conclusion:
In conclusion, DPI is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. DPI has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Further research is needed to determine its potential therapeutic applications and to develop DPI derivatives with improved properties.

Synthesis Methods

The synthesis of DPI involves the reaction of 2,2'-dipyridyl with 2,3-dichloro-1,4-naphthoquinone in the presence of a base. The resulting product is then purified using column chromatography to obtain DPI in its pure form.

Scientific Research Applications

DPI has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. DPI has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

properties

Product Name

2-[1-[4-[2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]ethyl]piperazin-1-yl]ethylidene]indene-1,3-dione

Molecular Formula

C26H31N3O4

Molecular Weight

449.5 g/mol

IUPAC Name

2-[1-[4-[2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]ethyl]piperazin-1-yl]ethylidene]indene-1,3-dione

InChI

InChI=1S/C26H31N3O4/c1-17(23-24(32)18-6-4-5-7-19(18)25(23)33)29-12-10-28(11-13-29)9-8-27-16-20-21(30)14-26(2,3)15-22(20)31/h4-7,16,27H,8-15H2,1-3H3

InChI Key

IRBLVIKOYLQEOW-UHFFFAOYSA-N

Isomeric SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)CCNC=C4C(=O)CC(CC4=O)(C)C

SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)CCNC=C4C(=O)CC(CC4=O)(C)C

Canonical SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)CCNC=C4C(=O)CC(CC4=O)(C)C

Origin of Product

United States

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